molecular formula C26H28N6O3S2 B2412520 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-63-2

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2412520
CAS No.: 476448-63-2
M. Wt: 536.67
InChI Key: JMCOPTQAQKMVDY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-ylamino group, a 1,2,4-triazole ring, and a benzamide group . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the amine group could participate in acid-base reactions, and the thioether group could undergo oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of polar groups like the amine and amide could make the compound soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Screening

  • Antimicrobial Properties : Research conducted by Desai, Rajpara, & Joshi (2013) demonstrated that N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, a similar compound, exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This suggests potential therapeutic applications for treating microbial diseases.
  • Anticancer Activity : A study by Havrylyuk et al. (2010) on 4-thiazolidinones with benzothiazole moiety, similar in structure to the compound , revealed anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Anticonvulsant and Anti-Inflammatory Properties

  • Anticonvulsant Agents : Research by Liu et al. (2016) on new benztriazoles with a mercapto-triazole and other heterocycle substituents, related to the compound , showed significant anticonvulsant activity and neurotoxicity, suggesting potential for development as anticonvulsant drugs.
  • Anti-Inflammatory Activity : A study by Tariq et al. (2018) on N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives revealed significant in vitro and in vivo anti-inflammatory activity, indicating the potential application of similar compounds in treating inflammation.

Corrosion Inhibition

  • Steel Corrosion Inhibition : A study by Hu et al. (2016) on benzothiazole derivatives found that these compounds exhibit an effective corrosion inhibiting effect against steel in acidic solutions, suggesting their potential use as corrosion inhibitors.

Mechanism of Action

The mechanism of action would depend on the compound’s biological target. For example, some benzo[d]thiazol-2-ylamino compounds have been found to inhibit cyclooxygenase enzymes, which are involved in inflammation .

Safety and Hazards

The safety and hazards of the compound would need to be determined through testing. Some similar compounds have been found to have anti-inflammatory properties, suggesting they could be safe at certain doses .

Future Directions

Future research could involve further studying the compound’s biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3S2/c1-35-19-13-11-17(12-14-19)24(34)27-15-22-30-31-26(32(22)18-7-3-2-4-8-18)36-16-23(33)29-25-28-20-9-5-6-10-21(20)37-25/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3,(H,27,34)(H,28,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOPTQAQKMVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)NC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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